molecular formula C9H10O2 B7770774 2-Ethylbenzoic acid CAS No. 28134-31-8

2-Ethylbenzoic acid

Cat. No.: B7770774
CAS No.: 28134-31-8
M. Wt: 150.17 g/mol
InChI Key: CGMMPMYKMDITEA-UHFFFAOYSA-N
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Description

2-Ethylbenzoic acid, also known as o-Ethylbenzoic acid, is an organic compound with the chemical formula C₉H₁₀O₂. It is characterized by the presence of an ethyl group attached to the benzene ring and a carboxylic acid functional group. This compound is a white crystalline solid with a melting point of 73-76°C and a boiling point of 297-299°C . It is commonly used as an intermediate in the synthesis of pharmaceuticals, dyes, and fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylbenzoic acid can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of ethylbenzene with carbon dioxide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds as follows:

[ \text{C}_6\text{H}_5\text{C}_2\text{H}_5 + \text{CO}_2 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)\text{COOH} ]

Another method involves the oxidation of 2-ethylbenzyl alcohol using an oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions .

Industrial Production Methods

In industrial settings, this compound is typically produced through the catalytic oxidation of 2-ethyltoluene. This process involves the use of air or oxygen as the oxidizing agent and a catalyst such as cobalt or manganese salts. The reaction is carried out at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

2-Ethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the ethyl group at the ortho position relative to the carboxylic acid group. This positioning can influence the compound’s reactivity and physical properties, making it distinct from other benzoic acid derivatives .

Properties

IUPAC Name

2-ethylbenzoic acid
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InChI

InChI=1S/C9H10O2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMMPMYKMDITEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID70901712
Record name 2-Ethylbenzoic acid
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 2-Ethylbenzoic acid
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CAS No.

612-19-1, 28134-31-8
Record name 2-Ethylbenzoic acid
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Record name Benzoic acid, ethyl-
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Record name 2-Ethylbenzoic acid
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Record name 2-Ethylbenzoic acid
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